molecular formula C10H13NO3 B017284 2-Acetoxymethyl-3-methyl-4-methoxy-pyridine CAS No. 102625-98-9

2-Acetoxymethyl-3-methyl-4-methoxy-pyridine

Cat. No.: B017284
CAS No.: 102625-98-9
M. Wt: 195.21 g/mol
InChI Key: RKTJYHWFUSJKOW-UHFFFAOYSA-N
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Description

2-Acetoxymethyl-3-methyl-4-methoxy-pyridine is a chemical compound with a pyridine ring substituted with acetoxymethyl, methyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxymethyl-3-methyl-4-methoxy-pyridine typically involves the following steps:

    Starting Material: The synthesis begins with a pyridine derivative.

    Methylation: The methyl group can be introduced using methyl iodide and a strong base like sodium hydride.

    Methoxylation: The methoxy group can be introduced using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Acetoxymethyl-3-methyl-4-methoxy-pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The acetoxymethyl, methyl, and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and bases (sodium hydroxide) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine derivative with additional carbonyl groups, while substitution reactions could introduce various functional groups in place of the original substituents.

Scientific Research Applications

2-Acetoxymethyl-3-methyl-4-methoxy-pyridine has several scientific research applications:

    Medicinal Chemistry: It has potential as a precursor for the synthesis of pharmaceutical compounds with antitumor activity.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Its derivatives may be studied for their biological activity and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-Acetoxymethyl-3-methyl-4-methoxy-pyridine involves its interaction with specific molecular targets. The acetoxymethyl group can undergo hydrolysis to release acetic acid and a reactive intermediate, which can then interact with biological molecules. The methoxy and methyl groups can influence the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Acetoxymethyl-3-methyl-4-methoxy-biphenylene: This compound has a similar structure but with a biphenylene ring instead of a pyridine ring.

    2-Acetoxymethyl-3-methyl-4-methoxy-aniline: This compound has an aniline ring instead of a pyridine ring.

Uniqueness

2-Acetoxymethyl-3-methyl-4-methoxy-pyridine is unique due to the combination of its substituents and the pyridine ring. This combination imparts specific chemical properties and reactivity that can be leveraged in various applications, particularly in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

(4-methoxy-3-methylpyridin-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7-9(6-14-8(2)12)11-5-4-10(7)13-3/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTJYHWFUSJKOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1COC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442064
Record name 2-acetoxymethyl-3-methyl-4-methoxy-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102625-98-9
Record name 2-acetoxymethyl-3-methyl-4-methoxy-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 37.2 g of 4-methoxy-2,3-dimethylpyridine-1-oxide, 55.0 g (5.0 eq.) of acetic anhydride was added, and the mixture was allowed to react for 3 hours at 90 to 100° C. Acetic anhydride was distilled off, and then the resulting concentrated residue was purified on a silica gel column, to obtain 15.8 g of 2-acetoxymethyl-3-methyl-4-methoxy-pyridine as an oily matter.
Quantity
37.2 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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